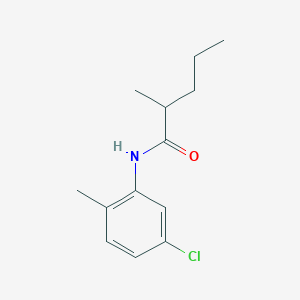![molecular formula C18H16N2O6S B263140 1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)
1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone, also known as DOPS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DOPS is a synthetic compound that has been synthesized using various methods and has been extensively studied to determine its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been shown to act as an antioxidant by scavenging free radicals and reducing oxidative stress. 1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been shown to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival.
Biochemical and Physiological Effects
1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been shown to have a variety of biochemical and physiological effects, including the ability to reduce oxidative stress, inhibit inflammation, and promote neuronal survival. 1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has also been shown to have potential anti-cancer effects, although further research is needed to determine its efficacy in this regard.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone in lab experiments is its ability to act as an antioxidant and reduce oxidative stress, which can be beneficial in a variety of experimental settings. However, one limitation of using 1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is its potential toxicity at high doses, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone, including its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as its potential anti-cancer effects. Additionally, further research is needed to determine the optimal dosage and administration of 1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone, as well as its potential side effects and interactions with other drugs.
Synthesemethoden
1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone can be synthesized using various methods, including the reaction of 2-hydroxy-4-methoxybenzaldehyde with 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol in the presence of a base. The resulting compound is then oxidized to form 1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone. Other methods of synthesis include the reaction of 2,4-dihydroxybenzaldehyde with 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol in the presence of a base.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been extensively studied for its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent. 1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has also been shown to have potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone |
|---|---|
Molekularformel |
C18H16N2O6S |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
1-(2,4-dihydroxyphenyl)-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C18H16N2O6S/c1-24-15-6-3-10(7-16(15)25-2)17-19-20-18(26-17)27-9-14(23)12-5-4-11(21)8-13(12)22/h3-8,21-22H,9H2,1-2H3 |
InChI-Schlüssel |
VSSKRWHPYYEGQJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)C3=C(C=C(C=C3)O)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)C3=C(C=C(C=C3)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)





![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)
